Azepan-1-yl(pyrrolidin-1-yl)methanone
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Overview
Description
Azepan-1-yl(pyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as APICA and is a synthetic cannabinoid. The purpose of
Scientific Research Applications
APICA has been studied for its potential applications in scientific research, particularly in the field of cannabinoid research. This compound has been shown to have binding affinity for the CB1 and CB2 receptors, which are important targets for the development of new drugs. APICA has also been studied for its potential use as a tool in the study of the endocannabinoid system.
Mechanism of Action
The mechanism of action of APICA is not fully understood, but it is believed to act as a partial agonist at the CB1 and CB2 receptors. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor. APICA has also been shown to have some activity at the TRPV1 receptor.
Biochemical and Physiological Effects:
APICA has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects. APICA has also been shown to have some activity at the GABA-A receptor, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using APICA in lab experiments is that it has a high binding affinity for the CB1 receptor, which is an important target for the development of new drugs. However, one limitation of using APICA in lab experiments is that it is a synthetic cannabinoid, and there is limited information available on its safety and toxicity.
Future Directions
For the study of APICA include the development of new drugs, the study of the endocannabinoid system, and further research on its safety and toxicity.
Synthesis Methods
APICA can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of APICA involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with pyrrolidine and then with azepane. The final product is then purified using chromatography techniques.
properties
IUPAC Name |
azepan-1-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(13-9-5-6-10-13)12-7-3-1-2-4-8-12/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAGICHPMITJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(pyrrolidin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.